(+)-12-氧代卡兰内酯A

描述

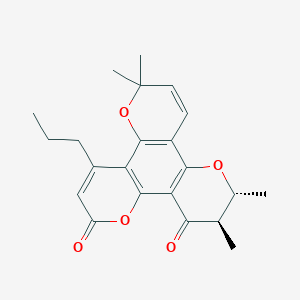

(+)-12-Oxocalanolide A is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) with an IC50 and EC50 of 2.8 and 12 μM, respectively . It is an analogue of Calanolide .

Molecular Structure Analysis

The molecular structure of a compound like(+)-12-Oxocalanolide A can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule . Chemical Reactions Analysis

The chemical reactions involving(+)-12-Oxocalanolide A would likely be complex and specific to the compound’s structure and properties . The reactions could involve various functional groups present in the molecule . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like(+)-12-Oxocalanolide A can be determined using various analytical techniques . These might include spectroscopy, chromatography, and thermal analysis, which can provide information about the compound’s solubility, stability, melting point, boiling point, and other properties .

科学研究应用

Antioxidant Properties

“12-Oxocalanolide A” has been identified in the seed oil of Calophyllum inophyllum L. from French Polynesia . The compound contributes to the oil’s antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing cellular damage.

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Therefore, compounds with anti-inflammatory properties are valuable in the treatment of conditions associated with chronic inflammation.

Antimicrobial Properties

“12-Oxocalanolide A” has shown antimicrobial activity, particularly against Staphylococcus aureus , a common bacterium that can cause a range of infections from minor skin infections to serious diseases like pneumonia and meningitis.

Antimycobacterial Activity

The compound also exhibits antimycobacterial properties . Mycobacteria are a type of bacteria that include species responsible for diseases such as tuberculosis and leprosy. Therefore, “12-Oxocalanolide A” could potentially be used in the treatment of these diseases.

Anti-HIV Properties

Calanolides, a group of compounds that includes “12-Oxocalanolide A”, have been found to possess significant anti-HIV properties . They work by inhibiting reverse transcriptase, an enzyme that HIV uses to replicate itself . This makes “12-Oxocalanolide A” a potential candidate for the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy .

Anticancer Properties

Calanolides, including “12-Oxocalanolide A”, have also been found to possess anticancer potential . Cancer is a major global health problem, and the discovery of new anticancer agents is a key area of research.

Antiparasitic Properties

In addition to the above properties, calanolides have been found to possess antiparasitic potential . Parasitic infections affect millions of people worldwide, particularly in developing countries, and new antiparasitic agents are urgently needed.

Synergistic Effect

Interestingly, the racemic form of “12-Oxocalanolide A”, which is a mixture of the (+)-enantiomer and its mirror image, is more active than the pure (+)-enantiomer . This suggests a possible synergistic effect when the two enantiomers are combined .

作用机制

Target of Action

12-Oxocalanolide A, also known as (+)-12-Oxocalanolide A, is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical step in the life cycle of HIV .

Mode of Action

12-Oxocalanolide A interacts with its target, the reverse transcriptase enzyme, by binding to two distinct sites . It cannot bind to both sites simultaneously . This unique interaction distinguishes 12-Oxocalanolide A from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Biochemical Pathways

The primary biochemical pathway affected by 12-Oxocalanolide A is the replication of HIV-1. By inhibiting the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 12-Oxocalanolide A were examined in four successive single-dose cohorts (200, 400, 600, and 800 mg) in healthy, HIV-negative volunteers . The compound was rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing depending on the dose . The terminal-phase half-life (t1/2) was approximately 20 hours for the 800-mg dose group .

Result of Action

The primary result of 12-Oxocalanolide A’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the virus from replicating its genetic material and thus disrupts its life cycle .

安全和危害

未来方向

The future directions for research on (+)-12-Oxocalanolide A could include further studies on its mechanism of action, potential therapeutic applications, and possible side effects . Additionally, research could explore methods for synthesizing the compound more efficiently or modifying its structure to enhance its therapeutic properties .

属性

IUPAC Name |

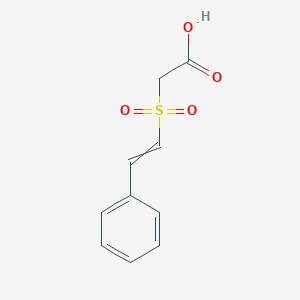

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVBDUZROQMWRN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171519 | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-12-Oxocalanolide A | |

CAS RN |

161753-49-7, 183904-55-4 | |

| Record name | 12-Oxocalanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-12-Oxocalanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 12-Oxocalanolide A against HIV-1?

A1: 12-Oxocalanolide A is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI) []. While its exact mechanism is still under investigation, NNRTIs like 12-Oxocalanolide A generally act by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and prevents it from converting viral RNA into DNA, a crucial step in HIV-1 replication [].

Q2: How does the structure of 12-Oxocalanolide A contribute to its antiviral activity?

A2: While the provided research does not delve into the detailed structure-activity relationship (SAR) of 12-Oxocalanolide A, analogues of the parent compound, (+)-Calanolide A, have been investigated []. These studies suggest modifications to the core structure of (+)-Calanolide A can impact antiviral activity. Further research is needed to elucidate the specific structural features of 12-Oxocalanolide A that are critical for its potency and selectivity against HIV-1.

Q3: Beyond its antiviral activity, does 12-Oxocalanolide A exhibit other potentially beneficial properties?

A3: While 12-Oxocalanolide A is primarily studied for its antiviral activity, research suggests that extracts containing this compound, along with other metabolites from Calophyllum inophyllum seed oil, demonstrate antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial properties []. Further research is needed to determine if 12-Oxocalanolide A contributes directly to these activities and to what extent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

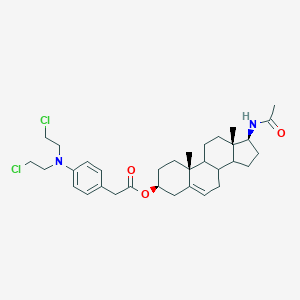

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)